(R)-4-Hydroxyphenylglycine

Chiral Resolution Enzymatic Synthesis Enantiomeric Purity

Choose this high-purity (R)-4-Hydroxyphenylglycine (D-HPG, CAS 25698-27-5) for the stereospecific synthesis of amoxicillin, cefadroxil, and vancomycin. The (R)-configuration is pharmacologically decisive; incorrect enantiomer reduces therapeutic activity. Our material guarantees ≥98% purity, validated by HPLC, ensuring stereochemical fidelity and preventing racemization. Procure with confidence from verified suppliers offering competitive pricing and global shipping.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 25698-27-5
Cat. No. B1584468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Hydroxyphenylglycine
CAS25698-27-5
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(C(=O)O)N
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
InChIKeyDQLYTFPAEVJTFM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Hydroxyphenylglycine (CAS 25698-27-5): A Critical Chiral Intermediate for Beta-Lactam Antibiotics and Peptide Synthesis


(R)-4-Hydroxyphenylglycine (CAS 25698-27-5), also designated D-(-)-4-hydroxyphenylglycine (D-HPG) or (R)-3-hydroxyphenylglycine, is a non-proteogenic chiral amino acid derivative [1]. It is a crucial building block for the vancomycin class of glycopeptide antibiotics and serves as the essential side-chain precursor for broad-spectrum β-lactam antibiotics, including amoxicillin and cefadroxil [2]. The compound's (R)-configuration at the α-carbon is pharmacologically decisive, as it dictates stereochemical fidelity in downstream drug assembly and the resultant antibacterial spectrum [3].

Why (R)-4-Hydroxyphenylglycine Cannot Be Casually Substituted with Racemates or the (S)-Enantiomer


The stereochemistry of 4-hydroxyphenylglycine is a critical determinant of its biological function and synthetic utility. The (R)-enantiomer (D-HPG) is specifically required for the synthesis of clinically efficacious β-lactam antibiotics like amoxicillin and cefadroxil [1]. Using a racemic mixture or the incorrect (S)-enantiomer (L-HPG) can lead to significantly reduced therapeutic activity, altered pharmacokinetic properties, or even unwanted side effects in the final drug product [1]. Furthermore, the compound's chiral center is prone to racemization under certain synthetic conditions, such as Suzuki couplings, which can compromise the optical purity of the intermediate and the resulting API [2][3]. Therefore, sourcing high-purity (R)-4-hydroxyphenylglycine is not merely a quality specification but a fundamental requirement for ensuring the safety and efficacy of the manufactured pharmaceuticals.

Quantitative Evidence for (R)-4-Hydroxyphenylglycine Differentiation: Purity, Stability, and Synthesis Efficiency


Enzymatic Resolution Delivers (R)-4-Hydroxyphenylglycine with >99% Enantiomeric Excess, Surpassing Chemical Methods

The enzymatic resolution of 4-hydroxyphenylglycine methyl ester using penicillin G acylase (PGA) in organic solvents specifically acylates the L-enantiomer, allowing for the facile isolation of the enantiomerically pure D-enantiomer (R-HPG) [1]. In contrast, traditional chemical synthesis yields a racemic mixture that requires resolution, a process often hampered by a 50% maximum theoretical yield and significant solvent waste [2]. Recent advancements in biocatalytic cascades have achieved >99% enantiomeric excess (ee) and 71.5% isolated yield for D-HPG production from L-tyrosine [3]. This demonstrates a clear advantage in both stereoselectivity and efficiency over classical chemical routes.

Chiral Resolution Enzymatic Synthesis Enantiomeric Purity

(R)-4-Hydroxyphenylglycine is Prone to Racemization in Suzuki Couplings, Requiring Specialized Conditions for Retention of Chirality

A quantitative study revealed that reaction conditions considered typical for Suzuki couplings can cause significant racemization of 4-hydroxyphenylglycine, with up to 34% of the unwanted enantiomer formed [1]. This loss of optical purity is a critical process risk for this specific compound. Subsequent research demonstrated that this unwanted side reaction can be suppressed by using Pd(OAc)2 as the Pd(0) source in the presence of the SPhos ligand, highlighting a specific requirement for handling this chiral intermediate in complex synthetic sequences [2].

Cross-Coupling Racemization Process Chemistry

(R)-4-Hydroxyphenylglycine-Engineered Biocatalytic Cascade Achieves 23-Fold Higher Efficiency for Key Oxidation Step

Directed evolution of hydroxymandelate oxidase (HMO) was used to develop an engineered mutant (HMOTM) that catalyzes the oxidation of (S)-4-hydroxymandelic acid to 4-hydroxyphenylglyoxylic acid, a key intermediate in (R)-4-hydroxyphenylglycine production [1]. The HMOTM mutant exhibited a 23-fold enhancement in catalytic efficiency (k_cat/K_M) compared to the wild-type HMO [1]. This engineered enzyme was integrated into a cascade for the high-yielding conversion of racemic α-hydroxy acids to (R)-phenylglycines with 93-99% ee and 73-98% conversions [1].

Biocatalysis Protein Engineering Green Chemistry

(R)-4-Hydroxyphenylglycine Confers Essential Antibacterial Potency to Amoxicillin and Cefadroxil, Unachievable with (S)-Enantiomer

The 'D-' configuration ((R)-enantiomer) of 4-hydroxyphenylglycine is essential for conferring the desired antibacterial spectrum and potency to semi-synthetic penicillins and cephalosporins, such as amoxicillin and cefadroxil [1][2]. Amoxicillin, synthesized by condensing 6-aminopenicillanic acid with an activated ester of D-(-)-4-hydroxyphenylglycine, is a widely used broad-spectrum antibiotic. The incorrect (S)-enantiomer would result in a diastereomeric drug product with drastically different, and likely inferior or toxic, biological activity [3].

Antibiotic Synthesis Structure-Activity Relationship Pharmaceutical Intermediates

Optimal Procurement and Use Cases for (R)-4-Hydroxyphenylglycine (CAS 25698-27-5)


Synthesis of Beta-Lactam Antibiotics (Amoxicillin, Cefadroxil)

This is the primary and most volume-driven application. (R)-4-Hydroxyphenylglycine is the essential side-chain precursor for amoxicillin and cefadroxil [1]. Procurement for this purpose demands the highest enantiomeric purity (>99% ee) to ensure the stereochemical integrity of the final antibiotic, which is directly correlated with its antibacterial spectrum and clinical efficacy [2][3].

Biocatalytic and Green Chemistry Process Development

For researchers developing sustainable manufacturing processes, (R)-4-Hydroxyphenylglycine serves as a benchmark chiral target. Its production via engineered enzyme cascades (e.g., using evolved HMO mutants with 23-fold enhanced efficiency [4]) or multi-enzyme systems from cheap amino acids like L-tyrosine [5] represents state-of-the-art green chemistry, offering a 65% lower E-factor (kg waste/kg product) compared to chemical synthesis [6].

Synthesis of Glycopeptide Antibiotics (e.g., Vancomycin) and Related Natural Products

(R)-4-Hydroxyphenylglycine is a crucial building block for the vancomycin class of antibiotics, known for effectiveness against Gram-positive bacteria including MRSA . Its incorporation into the vancomycin molecule contributes to its unique structure and ability to bind to the bacterial cell wall . This application requires material of high purity to ensure the correct folding and activity of the complex glycopeptide.

Development of Novel GPR88 Agonists for CNS Disorders

(R)-4-Hydroxyphenylglycine serves as a versatile scaffold for medicinal chemistry. A new series of 2-AMPP structurally related 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives were designed and evaluated for agonist activity at GPR88, an orphan receptor implicated in basal ganglia-associated disorders [7]. This highlights the compound's utility in developing novel therapeutics for neurological conditions.

Quote Request

Request a Quote for (R)-4-Hydroxyphenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.